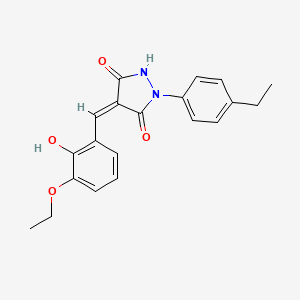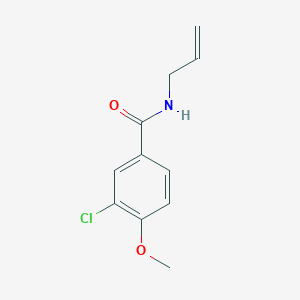![molecular formula C16H17NO4S B5149207 3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B5149207.png)
3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid, commonly known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MPPA is a derivative of sulfonylurea, a class of compounds that has been extensively studied for their hypoglycemic effects.
作用機序
The mechanism of action of MPPA involves its interaction with various targets in the body. In neuroscience, MPPA inhibits the activity of glutamate receptors by binding to their allosteric site. In cancer research, MPPA induces apoptosis by activating the caspase pathway. In diabetes research, MPPA stimulates insulin secretion by activating the ATP-sensitive potassium channels in pancreatic beta cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPA depend on the target it interacts with. In neuroscience, MPPA reduces the excitotoxicity of glutamate by inhibiting its receptors, leading to neuroprotection. In cancer research, MPPA induces apoptosis in cancer cells, leading to their death. In diabetes research, MPPA stimulates insulin secretion, leading to a decrease in blood glucose levels.
実験室実験の利点と制限
MPPA has several advantages for lab experiments such as its high potency, selectivity, and stability. However, MPPA also has some limitations such as its low solubility, which can make it difficult to administer in vivo. Additionally, MPPA has not been extensively studied in humans, which limits its potential applications in clinical settings.
将来の方向性
There are several future directions for research on MPPA. In neuroscience, MPPA can be studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. In cancer research, MPPA can be studied for its potential applications in combination therapy with other anticancer drugs. In diabetes research, MPPA can be studied for its potential applications in the treatment of type 2 diabetes. Additionally, further studies can be conducted to investigate the safety and efficacy of MPPA in humans.
Conclusion:
In conclusion, MPPA is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MPPA has been studied for its potential applications in neuroscience, cancer, and diabetes research. The mechanism of action of MPPA involves its interaction with various targets in the body, leading to its biochemical and physiological effects. MPPA has several advantages for lab experiments, but also has some limitations. There are several future directions for research on MPPA, which can further enhance our understanding of this compound and its potential applications in various research fields.
合成法
The synthesis of MPPA involves the reaction of 4-methylbenzenesulfonyl chloride with phenylalanine methyl ester, followed by acid hydrolysis. The resulting product is MPPA, which can be purified through recrystallization. The purity of MPPA can be confirmed through various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
MPPA has been studied for its potential applications in various research fields such as neuroscience, cancer, and diabetes. In neuroscience, MPPA has been found to inhibit the activity of glutamate receptors, which are involved in the pathogenesis of various neurological disorders such as Alzheimer's disease and epilepsy. In cancer research, MPPA has been found to inhibit the growth of cancer cells by inducing apoptosis. In diabetes research, MPPA has been found to stimulate insulin secretion, making it a potential candidate for the treatment of type 2 diabetes.
特性
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(11-16(18)19)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJUVIVIOYVSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149128.png)
![methyl N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}glycinate](/img/structure/B5149129.png)

![1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5149142.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)

![N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5149154.png)

![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)
![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5149178.png)

![7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5149196.png)